N-Ethylglycine

Enzyme Kinetics Sarcosine Oxidase Substrate Specificity

Researchers using sarcosine oxidase-based creatinine assays face false-positive interference from lidocaine metabolites. N-Ethylglycine-the specific interfering metabolite-is essential as an interference standard to validate assay specificity. • Validated GlyT1 substrate (EC₅₀=55 μM) with no GlyT2 activity-critical for pain research probe development. • Building block for glycyl-N-ethylglycine PNA backbones with conformational flexibility unavailable with standard AEG monomers. • White crystalline solid, >98% purity, competitively sourced for global research supply.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 627-01-0
Cat. No. B1362533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylglycine
CAS627-01-0
Synonyms2-ethylaminoacetic acid
N-ethylglycine
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCCNCC(=O)O
InChIInChI=1S/C4H9NO2/c1-2-5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7)
InChIKeyYPIGGYHFMKJNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylglycine Overview


N-Ethylglycine (CAS 627-01-0, C₄H₉NO₂, MW 103.12) is an N-alkylated glycine derivative classified as a secondary α-amino acid [1]. It is a non-proteinogenic amino acid that naturally occurs as a trace metabolite and has been identified in the Murchison meteorite [2]. As a white to almost white crystalline solid, it exhibits limited water solubility and a melting point of 182–186°C [1]. This compound serves as a versatile building block in peptide synthesis, enzyme substrate studies, and as a starting material for Peptide Nucleic Acid (PNA) backbone derivatives .

Why N-Ethylglycine Is Irreplaceable


Simple substitution of N-Ethylglycine with its closest structural analogs—such as sarcosine (N-methylglycine), N-propylglycine, or N-butylglycine—is technically invalid in most research and industrial contexts. While these compounds share a common glycine backbone, their divergent alkyl chain lengths confer fundamentally different physicochemical properties (e.g., pKa, solubility, lipophilicity) and drastically alter their behavior as enzyme substrates, transporter ligands, and polymer building blocks. For example, the ethyl substituent is a critical determinant of substrate specificity for both monomeric sarcosine oxidase (MSOX) and the GlyT1 glycine transporter [1], and it directly impacts the conformational flexibility of PNA backbones [2]. Replacing N-Ethylglycine with a cheaper or more readily available analog will result in failed enzyme assays, invalid structure-activity relationship data, or suboptimal polymer properties.

N-Ethylglycine vs. Analogs: Key Evidence


Sarcosine Oxidase Substrate Specificity

N-Ethylglycine is a validated substrate for monomeric sarcosine oxidase (MSOX), whereas the closely related tertiary amine N,N-dimethylglycine is not a substrate for this enzyme. This distinction is critical for assay development and metabolic studies [1]. This specificity extends to glycine oxidase (EC 1.4.3.19) from Bacillus subtilis, which is also active on N-ethylglycine, sarcosine, and glycine [2].

Enzyme Kinetics Sarcosine Oxidase Substrate Specificity

GlyT1 Transporter Substrate Specificity

N-Ethylglycine (EG) functions as a specific, artificial substrate for the glycine transporter GlyT1, with no activity at GlyT2 [1]. This is in direct contrast to sarcosine, which is a known inhibitor of GlyT1. The EC₅₀ for N-Ethylglycine as a GlyT1 substrate is 55 μM [2]. This specificity makes EG a unique tool for modulating glycinergic neurotransmission in vivo, as it increases glycine concentrations in spinal fluid and produces antinociceptive effects without the adverse effects seen with high-affinity GlyT1 antagonists [3].

Glycine Transporter Neuropharmacology Pain Research

PNA Backbone Conformational Flexibility

In the synthesis of Peptide Nucleic Acids (PNAs), the backbone composition dictates hybridization properties. N-Ethylglycine has been specifically used to synthesize oligothymine PNAs with a conformationally flexible glycyl-N-ethylglycine backbone [1]. This contrasts with the more common N-(2-aminoethyl)glycine (AEG) backbone, which is more rigid. The glycyl-N-ethylglycine backbone is a novel PNA architecture enabled by the use of Boc-protected N-ethylglycine monomers [2].

Peptide Nucleic Acid (PNA) Oligonucleotide Synthesis Biomaterials

Physicochemical Property Differentiation

N-Ethylglycine exhibits distinct physicochemical properties compared to its closest analog, sarcosine (N-methylglycine). N-Ethylglycine has a higher melting point (182-186°C vs. 208-212°C for sarcosine) and a more basic secondary amine pKa (10.23 vs. 2.21 for sarcosine's carboxylic acid group, though pKa assignments differ) [1]. These differences in pKa and melting behavior directly impact solubility, buffering capacity, and handling during synthesis and purification. Compared to longer-chain analogs, the ethyl group provides a balance between lipophilicity and aqueous solubility; N-butylglycine (C6) has a higher boiling point (222.8°C) and lower density (~1.0 g/cm³) .

Physicochemical Properties Solubility Buffer Preparation

Clinical Creatinine Assay Interference

In clinical chemistry, N-ethylglycine (NEG) has been definitively identified as the lidocaine metabolite responsible for positive interference in sarcosine oxidase-coupled creatinine assays, such as the Kodak Ektachem single-slide method [1]. Lidocaine itself does not interfere, but its metabolite NEG, which is structurally similar to sarcosine, acts as a substrate for sarcosine oxidase, leading to falsely elevated creatinine results [2]. This interference is specific to N-ethylglycine and not observed with other lidocaine metabolites or the parent drug [3].

Clinical Chemistry Drug Interference Diagnostic Assays

Fermentative Biocatalytic Production

N-Ethylglycine can be produced fermentatively using recombinant Corynebacterium glutamicum expressing a mutant imine reductase (DpkA from Pseudomonas putida). Using monoethylamine as a substrate, a volumetric productivity of 0.11 g L⁻¹ h⁻¹ was achieved, which is the first report of fermentative production of this compound [1]. This provides a sustainable, biocatalytic alternative to traditional chemical synthesis and demonstrates a scalable route for industrial procurement.

Biocatalysis Fermentation Green Chemistry

N-Ethylglycine Research & Industrial Applications


GlyT1 Substrate Analgesic Development

Neuroscience and pharmacology research groups focused on chronic pain can use N-ethylglycine as a lead compound or tool molecule to study GlyT1 substrate-mediated analgesia. As demonstrated, N-ethylglycine acts as a specific GlyT1 substrate (EC₅₀ = 55 μM) with no activity at GlyT2, and it produces antinociception in rodent models without adverse motor effects [1]. This profile distinguishes it from GlyT1 inhibitors like sarcosine and high-affinity antagonists, making it a unique starting point for developing safer pain therapeutics [2].

Flexible PNA Oligomer Synthesis

Academic and industrial laboratories synthesizing novel PNAs should procure N-ethylglycine to construct glycyl-N-ethylglycine backbones. This architecture provides conformational flexibility not attainable with the standard N-(2-aminoethyl)glycine (AEG) monomer [3]. The use of Boc-protected N-ethylglycine enables stepwise solid-phase synthesis of these unique PNA oligomers, which may exhibit distinct hybridization kinetics and binding properties for applications in molecular diagnostics and antisense therapeutics [4].

Creatinine Assay Interference Testing

Clinical diagnostic laboratories and in vitro diagnostic (IVD) manufacturers should utilize N-ethylglycine as a critical interference standard. N-Ethylglycine is the specific lidocaine metabolite responsible for false-positive creatinine elevations in sarcosine oxidase-based assays [5]. Including N-ethylglycine in assay validation protocols ensures accurate creatinine measurements in patient populations receiving lidocaine, thereby preventing misdiagnosis and inappropriate clinical intervention [6].

Sarcosine & Glycine Oxidase Substrate Studies

Biochemists studying flavin-dependent amine oxidases can employ N-ethylglycine as a defined secondary amino acid substrate. It is a validated substrate for both monomeric sarcosine oxidase (MSOX) and glycine oxidase (EC 1.4.3.19) from Bacillus subtilis [7][8]. Its activity, in contrast to the inert tertiary amine N,N-dimethylglycine, makes it a useful probe for investigating enzyme active site architecture and substrate specificity determinants [9].

Technical Documentation Hub

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